MRE11 Endonuclease Inhibition: Functional Selectivity vs. Mirin and PFM39
PFM03 specifically inhibits MRE11 endonuclease activity without affecting exonuclease function, a selectivity profile not shared by the parent compound mirin. At 100 μM, PFM03 inhibits human MRE11 endonuclease activity whereas mirin and PFM39 at equivalent or higher concentrations (mirin at 500 μM) show no endonuclease inhibition [1]. Furthermore, PFM03 and the related endonuclease inhibitors PFM01 and PFM04 have minimal effect on MRN exonuclease activity, demonstrating functional selectivity for the endonuclease domain [2].
| Evidence Dimension | MRE11 endonuclease inhibition activity |
|---|---|
| Target Compound Data | PFM03 at 100 μM: inhibits MRE11 endonuclease activity |
| Comparator Or Baseline | Mirin at 500 μM: no inhibition of MRE11 endonuclease; PFM39 at 100 μM: no inhibition of MRE11 endonuclease |
| Quantified Difference | PFM03 inhibits endonuclease activity while mirin (5× concentration) and PFM39 (equal concentration) show no detectable inhibition |
| Conditions | φX174 circular ssDNA incubated with purified human MRE11 protein; DMSO control; inhibitors added at indicated concentrations |
Why This Matters
This functional selectivity enables researchers to dissect MRE11 endonuclease-dependent versus exonuclease-dependent pathways in DNA repair without confounding off-target nuclease inhibition.
- [1] Shibata A, et al. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities. Mol Cell. 2014;53(1):7-18. Figure 1D. View Source
- [2] Shibata A, Moiani D, Tainer JA. In vitro validation of PFM inhibitors against human MRE11. Bio Protoc. 2018;8(4):e2725. View Source
